Triamiphos

Descripción

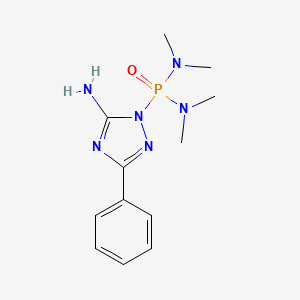

This compound is a member of benzenes.

Structure

3D Structure

Propiedades

IUPAC Name |

2-[bis(dimethylamino)phosphoryl]-5-phenyl-1,2,4-triazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N6OP/c1-16(2)20(19,17(3)4)18-12(13)14-11(15-18)10-8-6-5-7-9-10/h5-9H,1-4H3,(H2,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BABJTMNVJXLAEX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)P(=O)(N1C(=NC(=N1)C2=CC=CC=C2)N)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N6OP | |

| Record name | TRIAMIPHOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5221 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2042482 | |

| Record name | Triamiphos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2042482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Triamiphos appears as a solid. Used in the control of powdery mildew on apples and ornamentals. Product discontinued by U.S. supplier. (EPA, 1998), Colorless or white solid; [HSDB] | |

| Record name | TRIAMIPHOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5221 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Triamiphos | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7503 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

Decomposes on distillation | |

| Record name | TRIAMIPHOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6412 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Moderately soluble in most common organic solvents except petroleum ether., 250 mg/l in water @ 20 °C, 5 g/l in benzene @ 20 °C, 30-35 g/l in chloroform @ 20 °C, 10-15 g/l in ethanol @ 20 °C | |

| Record name | TRIAMIPHOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6412 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

Very low at room temperature | |

| Record name | TRIAMIPHOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6412 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystals, Colorless crystals | |

CAS No. |

1031-47-6 | |

| Record name | TRIAMIPHOS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5221 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Triamiphos | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1031-47-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triamiphos [ISO:BSI] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001031476 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TRIAMIPHOS | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=232670 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Triamiphos | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2042482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-3-phenyl-1,2,4-triazol-1-yl-N,N,N',N'-tetramethylphosphonic diamide;triamiphos (ISO) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TRIAMIPHOS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9I7U4X189B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TRIAMIPHOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6412 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

167-169 °C | |

| Record name | TRIAMIPHOS | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6412 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Triamiphos on Acetylcholinesterase

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Triamiphos is an organophosphorus pesticide and fungicide known for its systemic properties.[1] Its mode of action, like other organophosphates, is the potent and irreversible inhibition of acetylcholinesterase (AChE).[1] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) into choline and acetic acid, a process essential for terminating nerve impulses at cholinergic synapses. Inhibition of AChE leads to an accumulation of ACh, resulting in overstimulation of cholinergic receptors and subsequent disruption of the nervous system.[2] This guide provides a comprehensive examination of the molecular mechanism of this compound's action on AChE, summarizes the available toxicological data, and details relevant experimental methodologies.

Mechanism of Action: Irreversible Inhibition of Acetylcholinesterase

The primary target of this compound is the enzyme acetylcholinesterase. The inhibition process is a covalent modification of the enzyme's active site, rendering it non-functional.

The Active Site of Acetylcholinesterase

The active site of AChE contains a catalytic triad composed of serine (Ser), histidine (His), and glutamate (Glu) residues. A key feature is the nucleophilic serine hydroxyl group, which is crucial for the hydrolysis of acetylcholine.

Phosphorylation of the Active Site

This compound, as an organophosphorus compound, acts as a phosphorylating agent. The phosphorus atom in this compound is electrophilic and is attacked by the nucleophilic serine hydroxyl group in the AChE active site. This results in the formation of a stable, covalent phosphoryl-serine bond.[3] This process is analogous to the acetylation of the serine residue by acetylcholine, but the resulting phosphorylated enzyme is extremely stable and resistant to hydrolysis.

"Aging" of the Inhibited Enzyme

The phosphorylated AChE can undergo a subsequent process known as "aging." This involves the dealkylation of the phosphoryl group, which further strengthens the bond between the phosphorus atom and the serine residue.[3] This "aged" enzyme-inhibitor complex is completely resistant to reactivation by standard antidotes like oximes. The recovery of AChE activity after irreversible inhibition and aging depends on the de novo synthesis of the enzyme.[1]

Signaling Pathway of Acetylcholinesterase Inhibition

The inhibition of acetylcholinesterase by this compound disrupts the normal signaling pathway at cholinergic synapses. The following diagram illustrates the sequence of events leading to cholinergic crisis.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Assessment of four organophosphorus pesticides as inhibitors of human acetylcholinesterase and butyrylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reactivators of acetylcholinesterase inhibited by organophosphorus nerve agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical and Physical Properties of Triamiphos (C₁₂H₁₉N₆OP)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triamiphos, a phosphoramide organophosphorus compound, was historically utilized as a systemic fungicide and acaricide, notably for controlling powdery mildews.[1] Although its commercial use has been largely discontinued, its distinct chemical structure and biological activity as an acetylcholinesterase inhibitor continue to make it a compound of interest for toxicological and pharmacological research. This technical guide provides a comprehensive overview of the core chemical and physical properties of this compound, detailed experimental protocols for their determination, and visualizations of its synthesis and mechanism of action. All quantitative data are presented in structured tables for clarity and comparative analysis.

Chemical Identity and Structure

This compound is chemically known as P-(5-Amino-3-phenyl-1H-1,2,4-triazol-1-yl)-N,N,N′,N′-tetramethylphosphonic diamide.[1] It is classified as a phosphoramide, characterized by the bis(dimethylamido)phosphoryl group attached to a phenyl-substituted aminotriazole moiety.[1]

| Identifier | Value |

| IUPAC Name | P-(5-Amino-3-phenyl-1H-1,2,4-triazol-1-yl)-N,N,N′,N′-tetramethylphosphonic diamide[1] |

| CAS Number | 1031-47-6[1] |

| Molecular Formula | C₁₂H₁₉N₆OP[1] |

| Molecular Weight | 294.29 g/mol [1] |

| Canonical SMILES | CN(C)P(=O)(N1C(=NC(=N1)C2=CC=CC=C2)N)N(C)C |

| InChI Key | BABJTMNVJXLAEX-UHFFFAOYSA-N |

| Synonyms | Wepsyn, WP155, 5-Amino-1-[bis(dimethylamino)phosphinyl]-3-phenyl-1,2,4-triazole[1] |

Physicochemical Properties

The physical and chemical properties of a compound are critical for understanding its environmental fate, bioavailability, and interaction with biological systems. The data presented below have been compiled from various chemical databases and literature sources.

Physical Properties

| Property | Value | Conditions |

| Appearance | White crystalline powder/solid | Standard state[1] |

| Melting Point | 167-169 °C | |

| Boiling Point | 471.7 ± 28.0 °C | Predicted |

| Density | 1.32 ± 0.1 g/cm³ | Predicted |

| Water Solubility | 250 mg/L | 20 °C, pH 7 |

| Vapor Pressure | Data not readily available |

Chemical Properties

| Property | Value | Method |

| Octanol-Water Partition Coefficient (logP) | 1.607 | Predicted (Crippen Method) |

| pKa | 1.67 ± 0.50 | Predicted |

| Hydrolysis | Susceptible to hydrolysis, especially under basic conditions. | General for organophosphates. |

Experimental Protocols

Detailed and standardized methodologies are crucial for the accurate determination of physicochemical properties. The following sections describe common protocols applicable to a compound like this compound.

Synthesis of this compound

The synthesis of this compound was first reported by Van den Bos et al. (1960). The protocol involves a two-step process.[2]

Protocol:

-

Salt Formation: The salt of 3-amino-5-phenyl-1,2,4-triazole is prepared.

-

Phosphorylation and Amination: This salt is added to a solution of phosphoryl chloride (POCl₃).

-

Reaction: Gaseous dimethylamine is subsequently introduced into the reaction mixture.

-

Product Formation: The reaction yields P-(5-Amino-3-phenyl-1H-1,2,4-triazol-1-yl)-N,N,N′,N′-tetramethylphosphonic diamide (this compound).

Figure 1. Synthesis workflow for this compound.

Melting Point Determination

The melting point is a key indicator of a substance's purity. The capillary method is the standard technique.[3][4]

Protocol:

-

Sample Preparation: A small amount of dry, powdered this compound is packed into a thin-walled capillary tube to a height of 2.5-3.5 mm.[5]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus (e.g., a Mel-Temp or similar device with a heated metal block) adjacent to a calibrated thermometer.[3]

-

Heating: The apparatus is heated rapidly to a temperature approximately 5-10°C below the expected melting point.

-

Measurement: The heating rate is then reduced to approximately 1-2°C per minute.[3]

-

Observation: The temperature at which the substance first begins to melt (onset point) and the temperature at which the last solid crystal disappears (clear point) are recorded. This range indicates the melting point. For a pure substance, this range is typically narrow (0.5-1.0°C).[3]

Water Solubility Determination

The shake-flask method is a widely used and accepted technique for determining the water solubility of chemical substances.

Protocol:

-

Preparation: An excess amount of this compound is added to a known volume of distilled water (or a buffer solution of a specific pH) in a flask.

-

Equilibration: The flask is sealed and agitated in a constant temperature water bath (e.g., 20°C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.[6]

-

Phase Separation: After agitation, the mixture is allowed to stand to let undissolved solid settle. If necessary, centrifugation or filtration is used to separate the solid phase from the aqueous solution.[6]

-

Analysis: The concentration of this compound in the clear aqueous phase is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

-

Replication: The experiment is repeated to ensure the results are reproducible.

Octanol-Water Partition Coefficient (logP) Determination

The logP value is a measure of a compound's lipophilicity and is critical for predicting its absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method is the traditional approach.[7][8]

Protocol:

-

Solvent Saturation: 1-octanol is saturated with water, and water is saturated with 1-octanol to create the two immiscible phases.

-

Partitioning: A known amount of this compound is dissolved in one of the phases (typically the one in which it is more soluble). This solution is then mixed with a known volume of the other phase in a separatory funnel or vial.

-

Equilibration: The mixture is shaken vigorously for a set period and then allowed to stand until the two phases have completely separated.[9]

-

Concentration Analysis: The concentration of this compound in both the 1-octanol and the aqueous phase is measured using an appropriate analytical technique (e.g., UV-Vis spectroscopy, HPLC, GC).

-

Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.[8]

Mechanism of Action: Acetylcholinesterase Inhibition

The primary toxicological and biological effect of this compound, like other organophosphorus compounds, is the inhibition of the enzyme acetylcholinesterase (AChE).[1] AChE is crucial for terminating nerve impulses by hydrolyzing the neurotransmitter acetylcholine (ACh) in synaptic clefts.

Inhibition occurs through the phosphorylation of a serine residue within the active site of the AChE enzyme. This forms a stable, covalent bond, rendering the enzyme inactive.[10] The accumulation of acetylcholine in the synapse leads to continuous stimulation of cholinergic receptors, resulting in a range of toxic effects.

Figure 2. Mechanism of Acetylcholinesterase Inhibition by this compound.

Analytical Methods for Detection

The detection and quantification of this compound, particularly in environmental or biological samples, typically rely on chromatographic techniques.

-

Gas Chromatography (GC): GC is a standard method for the analysis of organophosphorus pesticides.[11] When coupled with specific detectors like a Flame Photometric Detector (FPD) in phosphorus mode, a Nitrogen-Phosphorus Detector (NPD), or a Mass Spectrometer (MS), GC provides high sensitivity and selectivity for this compound.[12][13] Sample preparation often involves liquid-liquid extraction or solid-phase extraction (SPE) to isolate the analyte from the matrix.[14]

-

High-Performance Liquid Chromatography (HPLC): HPLC can also be used for the analysis of this compound, particularly for samples that are not suitable for GC due to thermal instability or low volatility. Coupling with a UV detector or a mass spectrometer (LC-MS) allows for effective quantification.

Conclusion

This guide provides a detailed technical overview of the chemical and physical properties of this compound. The tabulated data offers a quick reference for its key characteristics, while the outlined experimental protocols provide a foundation for its laboratory analysis. The visualizations of its synthesis and mechanism of action serve to illustrate the core chemical and biological processes associated with this compound. While no longer in widespread commercial use, a thorough understanding of this compound's properties remains valuable for toxicological studies, environmental monitoring, and the broader field of organophosphorus chemistry.

References

- 1. drawellanalytical.com [drawellanalytical.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. chem.ucalgary.ca [chem.ucalgary.ca]

- 4. lambdaphoto.co.uk [lambdaphoto.co.uk]

- 5. thinksrs.com [thinksrs.com]

- 6. who.int [who.int]

- 7. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 8. waters.com [waters.com]

- 9. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. analysis.rs [analysis.rs]

- 12. epa.gov [epa.gov]

- 13. agilent.com [agilent.com]

- 14. pubs.acs.org [pubs.acs.org]

The Initial Synthesis of Triamiphos via Phosphoryl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the initial synthesis of the organophosphorus compound Triamiphos, with a specific focus on the utilization of phosphoryl chloride as a key starting material. The synthesis is a multi-step process involving the formation of a phosphorodiamidic chloride intermediate, which is subsequently coupled with a heterocyclic amine. This document provides a comprehensive overview of the reaction pathways, detailed experimental protocols, and relevant quantitative data to support research and development in this area.

Overview of the Synthetic Strategy

The synthesis of this compound, chemically known as P-(5-amino-3-phenyl-1H-1,2,4-triazol-1-yl)-N,N,N',N'-tetramethylphosphonic diamide, from phosphoryl chloride is not a direct, one-pot reaction. The molecular complexity of this compound necessitates a convergent synthetic approach. The core strategy involves two key stages:

-

Formation of the Phosphonic Diamide Moiety: Phosphoryl chloride is reacted with dimethylamine to produce the key intermediate, N,N,N',N'-tetramethylphosphorodiamidic chloride.

-

Coupling with the Heterocyclic Core: The synthesized phosphorodiamidic chloride is then reacted with 5-amino-3-phenyl-1H-1,2,4-triazole to yield the final this compound product.

This approach allows for the controlled construction of the molecule and the purification of intermediates, which is crucial for achieving a high-purity final product.

Experimental Protocols

The following sections provide detailed methodologies for the key experimental steps in the synthesis of this compound.

Synthesis of N,N,N',N'-Tetramethylphosphorodiamidic Chloride

This initial step involves the reaction of phosphoryl chloride with an excess of dimethylamine. The use of an excess of the amine is critical to drive the reaction to completion and to neutralize the hydrogen chloride byproduct.

Reaction:

POCl₃ + 4 (CH₃)₂NH → ((CH₃)₂N)₂POCl + 2 (CH₃)₂NH₂Cl

Procedure:

-

A solution of phosphoryl chloride (1 mole) in a suitable anhydrous solvent (e.g., diethyl ether or dichloromethane) is prepared in a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser with a drying tube.

-

The flask is cooled to 0-5 °C in an ice bath.

-

A solution of dimethylamine (4 moles) in the same anhydrous solvent is added dropwise to the phosphoryl chloride solution with vigorous stirring. The rate of addition is controlled to maintain the reaction temperature below 10 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours.

-

The precipitated dimethylamine hydrochloride is removed by filtration.

-

The solvent is removed from the filtrate under reduced pressure to yield the crude N,N,N',N'-tetramethylphosphorodiamidic chloride.

-

The crude product can be purified by vacuum distillation.

Synthesis of 5-amino-3-phenyl-1H-1,2,4-triazole

The synthesis of the heterocyclic component is a separate process. While various methods exist for the synthesis of substituted 1,2,4-triazoles, a common route is not detailed in the provided search results. For the purpose of this guide, it is assumed that 5-amino-3-phenyl-1H-1,2,4-triazole is either commercially available or synthesized via established literature methods.

Synthesis of this compound (Coupling Reaction)

The final step involves the coupling of the phosphorodiamidic chloride intermediate with the triazole derivative. This reaction is typically carried out in the presence of a base to act as a scavenger for the hydrogen chloride produced.

Reaction:

((CH₃)₂N)₂POCl + C₈H₈N₄ + Base → C₁₂H₁₈N₇OP + Base·HCl

Procedure:

-

5-amino-3-phenyl-1H-1,2,4-triazole (1 mole) and a suitable non-protic solvent (e.g., acetonitrile or tetrahydrofuran) are added to a reaction flask.

-

A non-nucleophilic base, such as triethylamine or pyridine (1.1 moles), is added to the suspension.

-

The mixture is stirred, and a solution of N,N,N',N'-tetramethylphosphorodiamidic chloride (1 mole) in the same solvent is added dropwise at room temperature.

-

The reaction mixture is then heated to reflux for 4-6 hours, with the progress of the reaction monitored by a suitable technique (e.g., TLC or LC-MS).

-

After the reaction is complete, the mixture is cooled to room temperature, and the precipitated base hydrochloride salt is removed by filtration.

-

The solvent is evaporated under reduced pressure.

-

The resulting crude this compound is purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane).

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of this compound via the described route. Please note that these values can vary depending on the specific reaction conditions and scale.

| Step | Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Synthesis of Tetramethylphosphorodiamidic Chloride | Phosphoryl Chloride | Dimethylamine | Diethyl Ether | 0-10 | 3-4 | 75-85 |

| Synthesis of this compound (Coupling) | Phosphorodiamidic Chloride | 5-amino-3-phenyl-1H-1,2,4-triazole | Acetonitrile | Reflux (≈82) | 4-6 | 60-70 |

Visualizations

The following diagrams illustrate the key chemical transformation and the overall experimental workflow for the synthesis of this compound.

Caption: Reaction scheme for the formation of the key phosphorodiamidic chloride intermediate.

Caption: A flowchart illustrating the major steps in the synthesis and purification of this compound.

Conclusion

The synthesis of this compound from phosphoryl chloride is a well-defined, multi-step process that relies on the initial formation of a phosphorodiamidic chloride intermediate. This guide provides the fundamental experimental protocols and expected outcomes for this synthesis. Researchers and scientists can utilize this information as a foundation for their work, with the understanding that optimization of reaction conditions may be necessary to achieve desired yields and purity levels for specific applications in drug development and other scientific investigations. It is imperative that all experimental work is conducted with appropriate safety precautions in a well-ventilated fume hood, as phosphoryl chloride and its derivatives are hazardous materials.

Toxicological Profile and Animal Studies of Triamiphos: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes publicly available toxicological data on Triamiphos. Comprehensive experimental protocols for some cited studies were not fully accessible in the public domain. Information on the genotoxicity and carcinogenicity of this compound is limited; therefore, a general overview for the broader class of organophosphate pesticides is provided for context.

Executive Summary

Chemical and Physical Properties

| Property | Value |

| Chemical Name | P-(5-amino-3-phenyl-1H-1,2,4-triazol-1-yl)-N,N,N',N'-tetramethylphosphonic diamide |

| CAS Number | 1031-47-6 |

| Molecular Formula | C12H19N6OP |

| Molecular Weight | 294.29 g/mol |

| Appearance | White crystalline solid |

| Solubility | Sparingly soluble in water, soluble in organic solvents |

Mechanism of Action: Acetylcholinesterase Inhibition

This compound, like other organophosphate pesticides, exerts its toxic effects primarily through the irreversible inhibition of acetylcholinesterase (AChE). The process involves the phosphorylation of the serine hydroxyl group at the active site of AChE. This inactivation of the enzyme leads to the accumulation of acetylcholine in synaptic clefts and neuromuscular junctions, resulting in continuous stimulation of cholinergic receptors. The clinical signs of toxicity are a direct consequence of this overstimulation.

The Biotransformation of Triamiphos: A Technical Guide Based on Putative Metabolic Pathways

Disclaimer: Triamiphos is an obsolete organophosphorus fungicide discontinued in the United States in 1998.[1] A comprehensive search of scientific literature reveals a significant lack of specific studies on its biotransformation and metabolic pathways. One database explicitly states there are "no known metabolites" of this compound.[2] Therefore, this guide is based on established metabolic pathways of analogous chemical classes, including organophosphorus compounds, phosphoramides, and triazole fungicides, to propose a putative metabolic map for this compound. The information presented herein is intended for research and informational purposes and should be considered theoretical in the absence of specific experimental data for this compound.

Introduction to this compound and its Potential for Biotransformation

This compound, chemically known as P-(5-amino-3-phenyl-1H-1,2,4-triazol-1-yl)-N,N,N',N'-tetramethylphosphonic diamide, is an organophosphorus compound that was used as a systemic fungicide and acaricide.[2] Like other organophosphorus pesticides, its mode of action is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system.[2] The biotransformation of xenobiotics like this compound is a critical process that determines their persistence, toxicity, and potential for bioaccumulation. Metabolic processes, primarily occurring in the liver, generally aim to increase the polarity of compounds to facilitate their excretion.

Putative Metabolic Pathways of this compound

The metabolism of this compound can be hypothesized to proceed through two main types of reactions characteristic of organophosphorus and triazole compounds: Phase I (functionalization) and Phase II (conjugation) reactions.

Phase I Metabolism

Phase I reactions introduce or expose functional groups, such as hydroxyl (-OH), amino (-NH2), or carboxyl (-COOH), which typically results in a slight increase in hydrophilicity and prepares the molecule for Phase II reactions.

2.1.1. Oxidative Desulfuration (Bioactivation)

Although this compound contains a P=O (oxon) bond and not a P=S (thion) bond, it is important to note that many organophosphorus pesticides are phosphorothioates that undergo oxidative desulfuration to their more toxic oxon analogs. This bioactivation step is a critical determinant of their acute toxicity.

2.1.2. Hydrolysis

Hydrolysis is a major degradation pathway for organophosphorus compounds. In this compound, this could occur at two primary sites:

-

P-N Bond Cleavage: The cleavage of the bond between the phosphorus atom and the triazole ring would be a key detoxification step. This would likely result in the formation of 5-amino-3-phenyl-1H-1,2,4-triazole and N,N,N',N'-tetramethylphosphonic diamide. The triazole moiety can undergo further metabolism.

-

Phosphoramide Bond Cleavage: The P-N bonds of the dimethylamino groups could also be subject to hydrolysis, leading to the stepwise removal of these groups.

2.1.3. N-dealkylation

The dimethylamino groups attached to the phosphorus atom could undergo oxidative N-dealkylation, catalyzed by cytochrome P450 enzymes, to form N-methylamino and subsequently amino metabolites.

Phase II Metabolism

Phase II reactions involve the conjugation of the parent compound or its Phase I metabolites with endogenous molecules, such as glucuronic acid, sulfate, or glutathione. These reactions significantly increase water solubility and facilitate excretion.

-

Glucuronidation and Sulfation: The hydroxylated metabolites formed during Phase I could be conjugated with glucuronic acid or sulfate.

-

Metabolism of the Triazole Moiety: The liberated 5-amino-3-phenyl-1H-1,2,4-triazole could undergo further metabolism. Based on studies of other triazole fungicides, this could involve conjugation to form metabolites like triazole alanine or triazole acetic acid.[1]

Below is a DOT language script visualizing the putative metabolic pathway of this compound.

A putative metabolic pathway for this compound.

General Experimental Protocols for Studying Pesticide Metabolism

While specific protocols for this compound are unavailable, the following outlines general methodologies that researchers would employ to investigate the biotransformation of a pesticide.

In Vitro Metabolism Studies

-

Objective: To identify primary metabolites and the enzymes involved in the metabolism.

-

Methodology:

-

Preparation of Subcellular Fractions: Liver microsomes and S9 fractions are prepared from the livers of relevant species (e.g., rat, human) through differential centrifugation. These fractions contain key drug-metabolizing enzymes like cytochrome P450s.

-

Incubation: The test compound (this compound) is incubated with the subcellular fractions in the presence of necessary cofactors (e.g., NADPH for P450-mediated reactions).

-

Sample Analysis: The reaction is stopped, and the mixture is analyzed using techniques like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) or Tandem Mass Spectrometry (MS/MS) to separate and identify the metabolites formed.

-

Enzyme Inhibition Studies: To identify specific P450 isoforms involved, selective chemical inhibitors or recombinant human P450 enzymes can be used.

-

In Vivo Metabolism Studies

-

Objective: To understand the overall metabolic fate, distribution, and excretion of the compound in a whole organism.

-

Methodology:

-

Dosing: The test compound, often radiolabeled (e.g., with ¹⁴C or ³H), is administered to laboratory animals (e.g., rats) via relevant routes of exposure (e.g., oral, dermal).

-

Sample Collection: Urine, feces, and blood are collected at various time points. Tissues may also be collected at the end of the study.

-

Metabolite Profiling: The collected samples are processed to extract the parent compound and its metabolites. Analytical techniques such as LC-MS/MS and Nuclear Magnetic Resonance (NMR) spectroscopy are used for identification and quantification.

-

Excretion Balance: The total radioactivity in urine, feces, and the carcass is measured to determine the extent of absorption and the major routes of excretion.

-

The following DOT script illustrates a general workflow for a pesticide metabolism study.

A general experimental workflow for pesticide metabolism studies.

Quantitative Data

Due to the lack of specific studies on this compound metabolism, no quantitative data on its biotransformation can be provided. In a typical study, the following data would be presented in tabular format:

-

Table of Metabolite Identification: Listing the identified metabolites, their mass-to-charge ratios (m/z), retention times, and the analytical method used for identification.

-

Table of In Vitro Metabolic Stability: Showing the percentage of the parent compound remaining over time when incubated with liver microsomes, and the calculated in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

-

Table of Enzyme Kinetics: Presenting the Michaelis-Menten constants (Kₘ) and maximum velocity (Vₘₐₓ) for the formation of major metabolites by specific enzymes.

-

Table of Excretion Balance: Detailing the percentage of the administered dose recovered in urine, feces, and expired air over a specific period.

Conclusion

While a definitive guide to the biotransformation of this compound cannot be written without dedicated experimental studies, this document provides a scientifically grounded, putative framework for its metabolism. The proposed pathways are based on the well-established metabolism of similar chemical structures. For researchers and drug development professionals, the general experimental protocols outlined here offer a standard approach to investigating the metabolic fate of such compounds. Future research is necessary to elucidate the actual metabolic pathways of this compound and to quantify the formation of its potential metabolites.

References

Early Research on Triamiphos: A Technical Guide to a Pioneering Systemic Fungicide

An In-depth Examination of the Core Principles and Experimental Foundations of a First-Generation Organophosphate Fungicide

Introduction

Triamiphos, a phosphoramide developed in the mid-20th century, holds a significant place in the history of plant disease management as one of the first commercially available systemic fungicides. Its development marked a pivotal shift from purely protective, surface-acting fungicides to compounds capable of being absorbed and translocated within the plant, offering curative and preventative action against diseases like powdery mildew. This technical guide provides a comprehensive overview of the early research on this compound, focusing on its fungicidal efficacy, systemic properties, and the experimental methodologies used in its initial evaluation. The information is intended for researchers, scientists, and professionals in drug development to understand the foundational work on this early organophosphate fungicide.

Chemical and Physical Properties

| Property | Value |

| Chemical Name | P-(5-amino-3-phenyl-1H-1,2,4-triazol-1-yl)-N,N,N',N'-tetramethylphosphonic diamide |

| CAS Number | 1031-47-6 |

| Molecular Formula | C12H19N6OP |

| Molecular Weight | 294.30 g/mol |

| Appearance | White crystalline powder |

| Solubility in Water | 250 mg/L |

Synthesis

The initial synthesis of this compound was reported by Van den Bos, Koopmans, and Huisman in 1960. The process involves the reaction of the salt of 3-amino-5-phenyl-1,2,4-triazole with phosphoryl chloride, followed by the introduction of gaseous dimethylamine.

Fungicidal Spectrum and Efficacy

Table 1: Fungicidal Activity of this compound Against Powdery Mildew

| Pathogen | Host Plant | Efficacy Description |

| Podosphaera leucotricha | Apple | High activity, used for control in orchards. |

| Sphaerotheca pannosa var. rosae | Rose | Effective in controlling outbreaks. |

| Erysiphe graminis | Cereals | Investigated for control of cereal powdery mildew. |

Experimental Protocols

The evaluation of this compound as a systemic fungicide in the 1960s and 1970s involved a series of in vitro and in vivo experiments.

In Vitro Fungicidal Activity Assessment

A common method to determine the intrinsic fungitoxicity of a compound was the poisoned food technique .

Protocol:

-

Medium Preparation: A suitable fungal growth medium, such as Potato Dextrose Agar (PDA), is prepared and sterilized.

-

Incorporation of this compound: A stock solution of this compound in a suitable solvent is prepared. Different concentrations of the fungicide are then aseptically added to the molten agar.

-

Pouring Plates: The agar mixed with the fungicide is poured into sterile Petri dishes and allowed to solidify. Control plates are prepared with the solvent alone.

-

Inoculation: A small disc of fungal mycelium, taken from the edge of an actively growing culture, is placed in the center of each plate.

-

Incubation: The plates are incubated at a temperature optimal for the test fungus (typically 25-28°C).

-

Data Collection: The radial growth of the fungal colony is measured at regular intervals. The percentage of inhibition is calculated relative to the control. The data is then used to determine the Effective Dose for 50% inhibition (ED50).

In Vivo Systemic Activity Assessment

The systemic properties of this compound were evaluated through various plant-based assays.

Protocol for Foliar Application and Systemic Protection:

-

Plant Material: Young, healthy potted plants (e.g., apple seedlings) susceptible to the target pathogen are used.

-

Treatment Application: A defined area on a lower leaf of each plant is treated with a specific concentration of this compound solution. Care is taken to prevent the solution from spreading to other parts of the plant.

-

Inoculation: After a set period to allow for uptake and translocation (e.g., 24-48 hours), the entire plant, including the untreated upper leaves, is inoculated with a spore suspension of the target powdery mildew fungus.

-

Incubation: The plants are kept in a controlled environment with conditions favorable for disease development (e.g., high humidity, moderate temperature).

-

Disease Assessment: After a suitable incubation period (e.g., 7-14 days), the percentage of leaf area infected on the untreated upper leaves is assessed and compared to control plants that were not treated with the fungicide. The degree of protection on the untreated leaves indicates systemic translocation.

Protocol for Soil Drench Application:

-

Plant Material: Potted plants are used as described above.

-

Treatment Application: A specific volume and concentration of this compound solution are applied to the soil around the base of the plant.

-

Inoculation and Incubation: The procedure follows that of the foliar application protocol.

-

Disease Assessment: The level of disease control on the entire foliage is assessed to determine root uptake and upward translocation.

Systemic Translocation

Early studies on the systemic movement of organophosphate compounds like this compound in plants laid the groundwork for understanding the principles of xylem and phloem transport of xenobiotics. While quantitative data from the initial this compound studies is scarce in contemporary literature, the general understanding from that era was that such compounds were primarily mobile in the xylem, moving upwards with the transpiration stream.

Mode of Action

The primary mode of action of this compound, like other organophosphate insecticides and some fungicides, is the inhibition of acetylcholinesterase (AChE) .

Acetylcholinesterase Inhibition Pathway

Acetylcholinesterase is a critical enzyme in the nervous system of insects and mammals, responsible for breaking down the neurotransmitter acetylcholine. In fungi, the role of acetylcholine and acetylcholinesterase is less defined but is believed to be involved in cell signaling and development. Inhibition of AChE by this compound leads to an accumulation of acetylcholine, causing continuous nerve stimulation and ultimately leading to paralysis and death in insects. In fungi, this disruption of a likely signaling pathway is thought to be the basis of its fungitoxic effect.

Caption: Inhibition of acetylcholinesterase by this compound.

Experimental Workflow for Efficacy and Systemicity Testing

The logical flow of early research on this compound involved a tiered approach, from laboratory assays to greenhouse and field trials.

Caption: Early research workflow for this compound evaluation.

Conclusion

The early research into this compound laid important groundwork for the development of systemic fungicides. While detailed quantitative data from the initial studies are not as accessible as modern research, the methodologies employed for in vitro and in vivo evaluation established a framework for assessing the efficacy and systemic nature of new fungicidal compounds. The identification of acetylcholinesterase inhibition as its mode of action, though more clearly understood in insects, provided a biochemical basis for its activity. This technical guide serves as a historical and scientific reference to the foundational research on a pioneering molecule in the field of systemic fungicides.

Cholinesterase Inhibition by Organophosphorus Compounds: A Technical Guide

Introduction

Organophosphorus (OP) compounds represent a diverse class of chemicals widely utilized as pesticides and developed as highly toxic chemical warfare nerve agents.[1][2][3] Their primary mechanism of toxicity stems from the potent and often irreversible inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous system.[4][5][6] AChE is a serine hydrolase responsible for terminating nerve impulses by breaking down the neurotransmitter acetylcholine at neuronal synapses and neuromuscular junctions.[4][7] Inhibition of AChE leads to an accumulation of acetylcholine, resulting in a state of hyperstimulation of cholinergic receptors, which can precipitate a severe "cholinergic crisis," characterized by seizures, respiratory failure, and potentially death.[2][3][4] This guide provides a detailed technical overview of the mechanisms, kinetics, and measurement of cholinesterase inhibition by organophosphorus compounds, intended for researchers, scientists, and professionals in drug development.

Mechanism of Organophosphorus Inhibition

The inhibitory action of organophosphorus compounds is a result of a chemical reaction with the active site of the acetylcholinesterase enzyme. The process can be described as a progressive, covalent inhibition.

1.1. Phosphorylation of the Active Site The canonical mechanism of OP neurotoxicity involves the inhibition of AChE.[3][5] The active site of AChE contains a catalytic triad of amino acids, including a critical serine residue (Ser-203).[8][9] Organophosphorus compounds act as "suicide" substrates, where the partially electropositive phosphorus atom is attracted to the nucleophilic serine hydroxyl group in the enzyme's active site.[6][7][10] This leads to the phosphorylation (or phosphonylation) of the serine residue, forming a highly stable, covalent phosphorus-oxygen bond.[4][11] This modification effectively blocks the active site, preventing the enzyme from hydrolyzing its natural substrate, acetylcholine.[7]

1.2. The "Aging" Phenomenon Following phosphorylation, the enzyme-inhibitor complex can undergo a secondary process known as "aging".[4][12] Aging involves a dealkylation reaction of the organophosphorus moiety, where one of the alkyl or alkoxy groups is cleaved.[11][12][13][14] This reaction, which can occur rapidly with certain nerve agents like soman, results in the formation of a negatively charged oxygen atom on the phosphorus.[12] This charge strengthens the bond to the enzyme, converting the inhibited AChE into a form that is non-reactivable by standard oxime antidotes.[4][7][12] The mechanism of aging can vary depending on the specific organophosphate, involving the cleavage of either a P-X or an X-R bond (where X can be O, N, or S).[11][13]

1.3. Reactivation of Inhibited AChE Before the aging process occurs, it is possible to restore the function of the phosphorylated enzyme. This is the basis for the primary medical countermeasure against OP poisoning. Nucleophilic agents, most commonly pyridinium oximes like pralidoxime (2-PAM), can displace the organophosphorus group from the serine residue, thereby regenerating the active enzyme.[4][15][16] The high nucleophilicity of the oxime allows it to attack the phosphorus atom, forming a phosphorylated oxime and freeing the enzyme.[16] However, the efficacy of these reactivators is limited; they are not effective against all types of OPs, and their permanent positive charge restricts their ability to cross the blood-brain barrier to reactivate AChE in the central nervous system.[4][17]

Caption: Inhibition, Aging, and Reactivation pathways for Acetylcholinesterase.

Kinetics of Inhibition

The interaction between organophosphates and acetylcholinesterase has traditionally been characterized by a straightforward inhibitory rate constant, kᵢ.[8][18] However, more recent studies have revealed kinetic complexities, suggesting that for some OPs like paraoxon, the inhibitory capacity can change as a function of the inhibitor's concentration.[8][9][19] Under certain conditions, an Ordered Uni Bi kinetic model may provide a more accurate description of the phosphylation process.[8][18] The key kinetic parameters used to describe this interaction include the bimolecular rate constant (kᵢ), the dissociation constant (Kᵢ), and the phosphorylation constant (kₚ).[20]

Structure-Activity Relationships (SAR)

The potency of an organophosphorus compound as a cholinesterase inhibitor is intrinsically linked to its chemical structure.[21] The general structure can be represented as (R)(R')P(O)X, where R and R' are various alkyl, alkoxy, or other groups, and X is a leaving group that is displaced during the reaction with the enzyme's serine residue.[21]

Quantitative Structure-Activity Relationship (QSAR) models have been developed to predict the inhibitory potency of OPs.[1] These models have shown that factors like the HOMO-LUMO energy gap, which relates to the molecule's reactivity, contribute significantly to the binding affinity and inhibition rate.[1] Steric effects of the R and R' groups also play a crucial role, influencing how the inhibitor fits into the active site gorge of the enzyme.[21] For reactivators, specific structural features are also critical; for instance, the presence of a hydroxyl group ortho to an oxime moiety has been shown to be essential for the reactivation of OP-inhibited AChE.[22]

Quantitative Inhibition Data

The potency of cholinesterase inhibitors is commonly expressed as the IC₅₀ value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%. The following table summarizes IC₅₀ values for several common organophosphorus pesticides against red blood cell acetylcholinesterase (RBC-AChE).

| Organophosphate | IC₅₀ (µM) | Source |

| Chlorpyrifos | 0.12 | [23] |

| Monocrotophos | 0.25 | [23] |

| Profenofos | 0.35 | [23] |

| Acephate | 4.0 | [23] |

Note: These values were determined in vitro and serve as a relative measure of toxicity. In vivo toxicity can be influenced by metabolic activation, detoxification, and other factors.

Experimental Protocols: The Ellman's Assay

The most widely used method for measuring cholinesterase activity and its inhibition is the spectrophotometric assay developed by Ellman and colleagues.[24][25] This method is valued for its simplicity, reliability, and adaptability to high-throughput screening formats.[24]

5.1. Principle of the Assay The Ellman's method is a colorimetric assay based on a two-step coupled reaction.[24]

-

Enzymatic Hydrolysis: Acetylcholinesterase hydrolyzes the substrate analogue, acetylthiocholine (ATCI), to produce thiocholine and acetic acid.[24][26]

-

Colorimetric Reaction: The free sulfhydryl group on the resulting thiocholine molecule reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, or Ellman's reagent). This reaction cleaves the disulfide bond of DTNB to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB⁻) anion, which has a strong absorbance at 412 nm.[24][27][28]

The rate of the increase in absorbance at 412 nm is directly proportional to the cholinesterase activity in the sample.

Caption: Workflow diagram for the Ellman's method for AChE activity.

5.2. Reagent Preparation

-

0.1 M Phosphate Buffer (pH 8.0): Prepare by mixing solutions of 0.1 M sodium phosphate dibasic and 0.1 M sodium phosphate monobasic until the desired pH is achieved.[24]

-

10 mM DTNB Solution: Dissolve 39.6 mg of DTNB in 10 mL of phosphate buffer. Store protected from light.[24]

-

14 mM Acetylthiocholine Iodide (ATCI) Solution: Dissolve 40.2 mg of ATCI in 10 mL of deionized water. Prepare this solution fresh daily.[24]

-

Enzyme Solution (e.g., 1 U/mL AChE): Prepare a stock solution of AChE and dilute to the desired working concentration with phosphate buffer immediately before use. Keep on ice.[24]

-

Inhibitor Solutions: Prepare stock solutions of organophosphorus compounds in a suitable solvent (e.g., DMSO or ethanol) and make serial dilutions as required for the assay.

5.3. Detailed Experimental Protocol (96-Well Plate Format)

-

Plate Setup: Designate wells for Blanks, Controls (100% activity), and Test Samples (with inhibitor).[24]

-

Reagent Addition:

-

Blank Wells: Add 150 µL Phosphate Buffer + 10 µL DTNB.

-

Control Wells: Add 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL of the solvent used for the test compound.[24]

-

Test Sample Wells: Add 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL of the test compound solution at various concentrations.[24]

-

-

Pre-incubation: Mix the contents of the wells gently. Incubate the plate for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to interact with the enzyme.[24]

-

Initiate Reaction: Add 10 µL of the ATCI substrate solution to all wells (except the blank) to start the enzymatic reaction.

-

Kinetic Measurement: Immediately place the plate in a microplate spectrophotometer and measure the change in absorbance at 412 nm over time (e.g., every minute for 5-10 minutes). The rate of reaction (V) is determined from the linear portion of the absorbance vs. time plot.

-

Data Analysis:

-

Correct the rates of the control and test samples by subtracting the rate of the blank (to account for spontaneous substrate hydrolysis).

-

Calculate the percent inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] x 100

-

Plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.

-

5.4. Common Issues and Troubleshooting

-

High Background Reading: Can be caused by the instability of DTNB or the presence of other sulfhydryl-containing compounds in the sample. Using a more stable buffer system or sample purification may be necessary.[25]

-

Non-linear Reaction Rate: May result from substrate depletion or high enzyme concentration. Adjusting the concentrations of either can help achieve linearity.[24]

-

Low Enzyme Activity: Could be due to an inactive enzyme batch or incorrect buffer pH. Always verify enzyme activity with a positive control and check the pH of all buffers.[24]

References

- 1. Quantitative structure-activity relationships for organophosphates binding to acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Mechanisms of organophosphate neurotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Efforts towards treatments against aging of organophosphorus-inhibited acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Concentration-dependent kinetics of acetylcholinesterase inhibition by the organophosphate paraoxon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. Cholinesterase Inhibitors: Part 2: What are cholinesterase inhibitors? | Environmental Medicine | ATSDR [archive.cdc.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. [Aging of cholinesterase after inhibition by organophosphates] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Aging pathways for organophosphate-inhibited human butyrylcholinesterase, including novel pathways for isomalathion, resolved by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. [PDF] Aging pathways for organophosphate-inhibited human butyrylcholinesterase, including novel pathways for isomalathion, resolved by mass spectrometry. | Semantic Scholar [semanticscholar.org]

- 15. Discovery of New Classes of Compounds that Reactivate Acetylcholinesterase Inhibited by Organophosphates - PMC [pmc.ncbi.nlm.nih.gov]

- 16. tm.mahidol.ac.th [tm.mahidol.ac.th]

- 17. Reactivation of organophosphate-inhibited acetylcholinesterase by quaternary pyridinium aldoximes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

- 19. [PDF] Concentration-dependent kinetics of acetylcholinesterase inhibition by the organophosphate paraoxon. | Semantic Scholar [semanticscholar.org]

- 20. Inhibition Kinetics of 16 Organophosphorus Pesticides or Their Active Metabolites on Erythrocyte Acetylcholinesterase From Humans and Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Relationships between the structure of organophosphorus compounds and their activity as acetylcholinesterase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Synthesis and evaluation of small organic molecule as reactivator of organophosphorus inhibited acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Effect of four organophosphorus compounds on human blood acetylcholinesterase: in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. benchchem.com [benchchem.com]

- 25. Optimal detection of cholinesterase activity in biological samples: modifications to the standard Ellman's assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. scribd.com [scribd.com]

- 27. tecan.com [tecan.com]

- 28. Cholinesterase inhibition as a biomarker for the surveillance of the occupationally exposed population to organophosphate pesticides [scielo.org.co]

Environmental Fate and Degradation of Triamiphos in Soil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Triamiphos, chemically known as P-(5-amino-3-phenyl-1H-1,2,4-triazol-1-yl)-N,N,N',N'-tetramethylphosphonic diamide, is an organophosphorus compound that was used as a systemic fungicide.[1] Understanding the environmental fate and degradation of such compounds in soil is crucial for evaluating their potential long-term impacts on ecosystems. The persistence, mobility, and transformation of this compound in soil are governed by a complex interplay of biotic and abiotic processes. This guide provides a comprehensive overview of these processes, tailored for a technical audience.

Chemical and Physical Properties of this compound

A summary of the key chemical and physical properties of this compound is presented in Table 1. These properties are fundamental in predicting its behavior in the soil environment, including its potential for sorption, leaching, and volatilization.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₁₂H₁₉N₆OP | [2] |

| Molecular Weight | 294.29 g/mol | [2] |

| Chemical Name | P-(5-amino-3-phenyl-1H-1,2,4-triazol-1-yl)-N,N,N',N'-tetramethylphosphonic diamide | [3] |

| CAS Registry Number | 1031-47-6 | [2] |

| Appearance | White, odorless amorphous powder | [4] |

| Melting Point | 201 °C | [4] |

| Water Solubility | 700 ppm at 25 °C | [4] |

Environmental Fate and Degradation in Soil

The persistence of a pesticide in soil is often described by its half-life (DT₅₀), the time it takes for 50% of the initial concentration to dissipate.[5] The degradation of pesticides like this compound in soil is a multifaceted process involving both abiotic and biotic pathways.[6]

Abiotic Degradation

Abiotic degradation involves chemical processes that do not require the intervention of living organisms. For organophosphorus compounds, hydrolysis and photolysis are the primary abiotic degradation routes.[7][8]

-

Hydrolysis: This is a chemical reaction with water. The rate of hydrolysis is significantly influenced by soil pH and temperature.[6] For many organophosphorus pesticides, hydrolysis is more rapid under alkaline conditions.[7]

-

Photolysis: Degradation by sunlight can occur on the soil surface. However, its contribution to the overall degradation of soil-incorporated pesticides is generally considered minor compared to microbial degradation.[7]

Biotic Degradation

Biotic or microbial degradation is the breakdown of pesticides by soil microorganisms, such as bacteria and fungi.[6] This is often the most significant pathway for the dissipation of organophosphorus pesticides in the soil environment.[7] Microorganisms can utilize the pesticide as a source of carbon, phosphorus, or nitrogen, breaking it down into simpler, less toxic compounds.[6] The rate of microbial degradation is influenced by several factors:

-

Soil Type and Organic Matter: Soils with higher organic matter content and microbial biomass generally exhibit faster degradation rates.[9]

-

Temperature and Moisture: Microbial activity is optimal within specific temperature and moisture ranges. Generally, warmer and moister conditions accelerate degradation, up to a certain point.[9]

-

Soil pH: Soil pH affects both the chemical stability of the pesticide and the activity of microbial populations.[9]

-

Acclimation: Repeated applications of a pesticide can sometimes lead to accelerated degradation, as the microbial community adapts and develops the capacity to utilize the compound more efficiently.[7]

Degradation Pathways and Metabolites

Specific degradation pathways for this compound in soil have not been extensively documented. However, by analogy with other organophosphorus pesticides containing a phosphorus-nitrogen bond (phosphoramidates) and a triazole group, a plausible degradation pathway can be proposed. The primary degradation steps are likely to involve the cleavage of the P-N bond linking the phosphoryl group to the triazole ring. This would result in the formation of two primary metabolites:

-

1,2,4-triazole derivative: Specifically, 5-amino-3-phenyl-1H-1,2,4-triazole. Triazole metabolites are a common feature of the degradation of triazole-containing fungicides and can themselves be subject to further degradation.[10]

-

Phosphoric acid derivative: N,N,N',N'-tetramethylphosphonic diamide.

Further degradation of these initial metabolites would likely lead to mineralization, the complete breakdown to carbon dioxide, water, and inorganic compounds.

A conceptual diagram of the potential degradation pathway of this compound is presented below.

Quantitative Data

Table 2: Summary of Expected Degradation Behavior of this compound in Soil (Inferred)

| Parameter | Expected Range/Behavior | Influencing Factors |

| Soil Half-life (DT₅₀) | Moderately Persistent (weeks to months) | Soil type, organic matter, pH, temperature, moisture, microbial activity |

| Primary Degradation Pathway | Microbial degradation, Hydrolysis | Soil microbial community, soil pH |

| Key Potential Metabolites | 5-amino-3-phenyl-1H-1,2,4-triazole, N,N,N',N'-tetramethylphosphonic diamide | - |

| Mobility | Low to Moderate (based on water solubility) | Soil organic matter content, clay content |

Experimental Protocols for Soil Degradation Studies

Standardized laboratory and field protocols are essential for determining the environmental fate of pesticides in soil. The following outlines a general experimental workflow based on OECD guidelines.[11][12][13]

Laboratory Soil Degradation Study (Based on OECD Guideline 307)

This study aims to determine the rate of degradation and identify transformation products in soil under controlled aerobic conditions.

Methodology:

-

Soil Selection and Preparation:

-

Collect fresh soil from a location with no recent pesticide application.

-

Sieve the soil (e.g., 2 mm mesh) to remove stones and large debris.

-

Characterize the soil for properties such as texture, pH, organic carbon content, and microbial biomass.

-

Adjust the soil moisture to a specific level (e.g., 40-60% of maximum water holding capacity).

-

Pre-incubate the soil for a period (e.g., 7-14 days) at the test temperature to allow microbial activity to stabilize.

-

-

Application of Test Substance:

-

Prepare a stock solution of this compound (radiolabeled, if metabolite tracking is a primary objective).

-

Apply the test substance to the soil at a concentration relevant to its intended field application rate. Ensure uniform distribution.

-

-

Incubation:

-

Incubate the treated soil samples in the dark at a constant temperature (e.g., 20°C).

-

Maintain aerobic conditions by ensuring adequate air exchange.

-

Include control samples (untreated soil) and sterile controls (to distinguish between biotic and abiotic degradation).

-

-

Sampling and Analysis:

-

Collect soil samples at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90, and 120 days).

-

Extract this compound and its potential metabolites from the soil using an appropriate solvent system (e.g., acetonitrile/water). A common extraction method is the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol.[14]

-

Analyze the extracts using a suitable analytical technique, such as High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS), to quantify the parent compound and identify/quantify metabolites.[15]

-

-

Data Analysis:

-

Plot the concentration of this compound over time.

-

Determine the degradation kinetics (e.g., first-order kinetics) and calculate the half-life (DT₅₀) and the time for 90% degradation (DT₉₀).[4]

-

Identify and quantify the major transformation products.

-

A diagram of the experimental workflow is provided below.

Conclusion

While specific data on the environmental fate and degradation of this compound in soil is limited due to its discontinued use, this technical guide provides a robust framework for understanding its likely behavior. Based on the principles of organophosphorus and triazole fungicide chemistry, it is anticipated that this compound undergoes moderate degradation in soil, primarily through microbial action and hydrolysis. The persistence of this compound will be highly dependent on soil properties and environmental conditions. The detailed experimental protocols and conceptual models presented here offer a foundation for any future research aimed at generating empirical data for this compound, which is essential for a complete environmental risk assessment. Further studies are recommended to definitively determine the degradation kinetics and metabolite profile of this compound in various soil types.

References

- 1. Persistence of hexaconazole, a triazole fungicide in soils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolism and degradation of glyphosphate in soil and water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phosphonic diamide,P-(5-amino-3-pentyl-1H-1,2,4-triazol-1-yl)-N,N,N',N'-tetramethyl-,1028-08-6 Products Supply - Chemical manufacturers Network [chemical-manufactures.com]

- 4. cdpr.ca.gov [cdpr.ca.gov]

- 5. Pesticide Half-life [npic.orst.edu]

- 6. mdpi.com [mdpi.com]

- 7. pubs.geoscienceworld.org [pubs.geoscienceworld.org]

- 8. researchgate.net [researchgate.net]

- 9. Factors affecting triadimefon degradation in soils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. keypublishing.org [keypublishing.org]

- 11. policycommons.net [policycommons.net]

- 12. researchgate.net [researchgate.net]

- 13. biotecnologiebt.it [biotecnologiebt.it]

- 14. A multi-residue method for trace analysis of pesticides in soils with special emphasis on rigorous quality control - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

The Discovery, Development, and Scientific History of Triamiphos: A Technical Guide

An In-depth Examination of the First Systemic Fungicide for Researchers, Scientists, and Drug Development Professionals.

Triamiphos, scientifically known as P-(5-Amino-3-phenyl-1H-1,2,4-triazol-1-yl)-N,N,N′,N′-tetramethylphosphonic diamide, holds a significant place in the history of crop protection as the first commercially available systemic fungicide.[1][2] This technical guide provides a comprehensive overview of its discovery, development, mechanism of action, and toxicological profile, based on available scientific literature.

Discovery and History

This compound was first synthesized in 1960 by Van den Bos and his colleagues.[1] Its development marked a pivotal moment in fungicidal technology, offering a systemic action against pathogens like powdery mildews on apples and ornamental plants.[1] Despite its innovative nature and prominent use following its discovery, comprehensive long-term toxicity studies were not undertaken until 1974.[1][2] Over time, this compound has been superseded by newer pesticides and was discontinued by its US manufacturer in 1998.[1] The World Health Organization (WHO) now classifies this compound as a discontinued pesticide.[1]

Chemical Properties and Synthesis

This compound (Chemical Formula: C₁₂H₁₉N₆OP) is an organophosphorus compound, specifically classified as a phosphoramide.[1]

Synthesis

The initial synthesis of this compound was described by Van den Bos et al. in 1960. The process involves a two-step reaction.[1]

-

Step 1: Formation of the Phosphoryl Chloride Adduct: The salt of 3-amino-5-phenyl-1,2,4-triazole is added to a solution of phosphoryl chloride (POCl₃). This reaction forms an intermediate where the triazole ring is attached to the phosphorus center.

-

Step 2: Amination: Gaseous dimethylamine (NH(CH₃)₂) is introduced into the reaction mixture. The dimethylamine displaces the remaining chlorine atoms on the phosphoryl chloride intermediate to yield this compound.[1]

dot

Caption: General workflow for the synthesis of this compound.

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of action for this compound, like other organophosphate pesticides, is the inhibition of the enzyme acetylcholinesterase (AChE).

Biotransformation to an Active Metabolite

It is understood that this compound itself is not the primary inhibitor of AChE. It undergoes biotransformation, or metabolic activation, within the target organism to form an active metabolite that is a potent AChE inhibitor. This process is common for many organophosphorus compounds. While the exact structure of the active metabolite of this compound is not detailed in the available literature, the process generally involves oxidative desulfuration if a thiono group (P=S) is present, or other oxidative reactions catalyzed by cytochrome P450 enzymes in the liver.

dot

Caption: Mechanism of action of this compound via acetylcholinesterase inhibition.

Consequences of AChE Inhibition

AChE is a critical enzyme that breaks down the neurotransmitter acetylcholine in synaptic clefts. By inhibiting AChE, this compound's active metabolite leads to an accumulation of acetylcholine. This results in excessive stimulation of cholinergic receptors in both the central and peripheral nervous systems, leading to neurotoxicity and, at high doses, paralysis of respiratory muscles and death.[1] The inhibition of AChE by organophosphates is generally considered irreversible, and recovery of function relies on the synthesis of new enzyme.[1]